molecular formula C9H14N2O B1433205 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1565403-78-2

3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1433205
CAS No.: 1565403-78-2
M. Wt: 166.22 g/mol
InChI Key: BVTGKQZNXTYHFY-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CID 86767721) is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It belongs to the class of 4,5-dihydro-1H-pyrazol-5-ones, which are more specifically known as pyrazolines. The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is recognized as a privileged structure in medicinal and organic chemistry . This specific derivative is characterized by a cyclopentyl substituent at the 3-position and a methyl group on the ring nitrogen. Pyrazole and pyrazoline derivatives are extensively studied for their diverse pharmacological potential. They are considered a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . These compounds are frequently investigated as core structures in the development of new therapeutic agents with activities including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antitumor properties . The presence of this nucleus in established drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant underscores its significant pharmacological value . The specific substitution pattern on the this compound scaffold makes it a valuable intermediate for further chemical exploration and derivatization in drug discovery programs. The synthesis of such pyrazoline compounds often involves cyclocondensation reactions, a classic method where a hydrazine derivative reacts with a 1,3-dicarbonyl system or an α,β-unsaturated ketone . This compound serves as a versatile building block for the synthesis of more complex molecules and is useful for probing biological targets and mechanisms. This product is provided for non-human research applications only. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-cyclopentyl-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTGKQZNXTYHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article discusses the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
IUPAC Name: 5-cyclopentyl-2-methyl-1H-pyrazol-3-one
Canonical SMILES: CN1C(=O)C=C(N1)C2CCCC2

Synthesis

The synthesis of this compound typically involves the cyclization of cyclopentanone with hydrazine derivatives under specific reaction conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing solvents like ethanol or methanol and employing techniques such as recrystallization and chromatography for purification .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported at concentrations as low as 250 μg/mL .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that derivatives containing the pyrazole moiety inhibited key inflammatory markers such as TNF-α and IL-6. For instance, certain synthesized pyrazoles demonstrated up to 85% inhibition of TNF-α production at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. A notable case involved a related compound exhibiting IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines including HCT-116 and MCF-7. The mechanism was attributed to the interaction of the pyrazole scaffold with cellular targets critical for cancer cell proliferation .

Case Studies

StudyCompoundActivityIC50 Value
10cAnticancer (HCT-116)1.82 μM
Various derivativesAnti-inflammatory (TNF-α)Up to 85% inhibition at 10 µM
Pyrazole derivativesAntimicrobial (E. coli)MIC = 250 μg/mL

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and proliferative pathways. For instance, it may inhibit cyclooxygenase enzymes or modulate signaling pathways associated with inflammation and cancer cell growth.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other pyrazole derivatives:

CompoundKey FeaturesBiological Activity
3-Cyclopentyl-1-methyl-pyrazol-5-oneCyclopentyl groupAntimicrobial, anti-inflammatory
PhenylbutazonePyrazolidinedioneAnti-inflammatory (banned in some regions)
Other PyrazolesVarying substituentsDiverse activities but differing efficacy

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique structure allows for various modifications through electrophilic and nucleophilic substitution reactions.

Biological Applications

Research indicates that 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits promising antimicrobial and anti-inflammatory properties. Studies have shown its potential to inhibit enzymes involved in inflammatory pathways, making it a candidate for drug development targeting inflammatory diseases.

Pharmaceutical Development

The compound is being explored for its potential use in developing new therapeutic agents. Its ability to modulate biological pathways suggests applications in treating conditions such as arthritis and other inflammatory disorders.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Potential

In a pharmacological study, the compound was tested for its anti-inflammatory effects in animal models. Results indicated a marked reduction in inflammation markers following treatment with the compound, supporting its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

The pharmacological and physicochemical properties of pyrazolone derivatives are highly dependent on substituents at the 1-, 3-, and 5-positions. Below is a detailed comparison of 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one with analogous compounds:

Physicochemical Properties

Compound Substituents (Position) LogP* Solubility (mg/mL) Biological Activity Key Feature
Target compound 3-cyclopentyl, 1-methyl ~3.2 0.15 (DMSO) Under investigation High lipophilicity
3-Amino-1-phenyl derivative 3-amino, 1-phenyl ~2.5 0.8 (DMSO) COX/LOX inhibition Aromatic binding motif
1-(3-Chlorophenyl)-3-ethyl 3-ethyl, 1-(3-Cl-phenyl) ~3.8 0.05 (DMSO) Synthetic intermediate Electron-withdrawing substituent
1-Pyridinyl derivative 1-pyridin-4-yl, 3-methyl ~1.9 1.2 (Water) Antimicrobial Enhanced aqueous solubility

*Calculated using ChemDraw (estimated values).

Coordination Chemistry and Metal Binding

  • 1-(2-Ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: This derivative coordinates with scandium(III) ions in weak acid solutions, forming complexes with two pyrazolone molecules and three perchlorate ions. The ethylphenyl group provides steric hindrance, influencing metal-ligand stoichiometry .
  • Hydrazone-functionalized pyrazolones (e.g., TZP4 ):
    Schiff base derivatives exhibit antitubercular activity (MIC: 12.5 µg/mL against M. tuberculosis). The hydrazone moiety enables chelation of metal ions critical for bacterial enzymes .
    Key difference : The absence of a hydrazone group in the target compound limits its metal-chelating capacity but may reduce toxicity .

Preparation Methods

General Synthetic Approach

The synthesis of 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of cyclopentanone derivatives with hydrazine or hydrazine derivatives. The key steps include:

  • Starting Materials: Cyclopentanone and methylhydrazine or related hydrazine compounds.
  • Solvents: Commonly ethanol or methanol.
  • Conditions: Heating to facilitate ring closure and cyclization.
  • Purification: Recrystallization and chromatographic techniques to isolate the target compound with high purity.

This approach leverages the nucleophilic attack of hydrazine on the carbonyl group of cyclopentanone, followed by cyclization to form the pyrazolone ring system.

Detailed Synthetic Route and Reaction Conditions

Step Reaction Description Reagents/Conditions Outcome
1 Formation of hydrazone intermediate Cyclopentanone + methylhydrazine in ethanol, reflux Hydrazone intermediate formation via condensation
2 Cyclization to pyrazolone Continued heating under reflux Ring closure to form 4,5-dihydro-1H-pyrazol-5-one core
3 Methylation (if required) Use of methylating agents or starting with methylhydrazine Introduction of methyl group at N-1 position
4 Purification Recrystallization from suitable solvents or chromatography Pure this compound

Industrial and Advanced Preparation Techniques

In industrial settings, the synthesis is optimized for yield and purity using:

These methods reduce reaction times, improve stereoselectivity, and lower production costs.

Related Synthetic Intermediates and Alternative Routes

Research into related compounds, such as intermediates for ruxolitinib synthesis, provides insight into advanced synthetic strategies involving pyrazole derivatives with cyclopentyl groups. For example, a patented method for a ruxolitinib intermediate involves:

  • Synthesis of cyclopentyl-containing nitriles.
  • Chiral reduction using borane reagents.
  • Mitsunobu reaction for pyrazole ring formation.
  • Subsequent functional group transformations (e.g., nitro reduction, diazotization).

While this route is for a structurally related compound, it highlights the importance of stereoselective synthesis and mild reaction conditions in pyrazole chemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Advantages Limitations
Classical Cyclization Cyclopentanone + methylhydrazine Condensation and ring closure Ethanol/methanol, reflux Simple, well-established Moderate yields, requires purification
Industrial Continuous Flow Same as classical Controlled heating, flow chemistry Automated, continuous flow High yield, reproducibility Requires specialized equipment
Chiral Intermediate Route (related) Cyclopentyl nitriles + pyrazole derivatives Chiral reduction, Mitsunobu, diazotization Mild conditions, chiral reagents High stereoselectivity, scalable More complex, costly reagents

Research Findings and Notes

  • The cyclization process is sensitive to solvent choice and temperature; ethanol and methanol are preferred for their polarity and boiling points.
  • Methylation at the N-1 position can be achieved by starting with methylhydrazine or by post-cyclization methylation.
  • Purification is critical to remove side products and unreacted starting materials, often requiring multiple recrystallizations or chromatographic steps.
  • Industrial methods focus on continuous flow and automation to improve scalability and reduce costs.
  • Related synthetic routes for pyrazole-containing intermediates emphasize stereoselectivity and mild conditions, which could be adapted for this compound to improve enantiomeric purity if needed.

This comprehensive overview consolidates the preparation methods of this compound, reflecting both classical and modern synthetic strategies with detailed reaction conditions and practical considerations.

Q & A

Q. What are the established synthetic routes for 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, the Vilsmeier–Haack reaction is a validated method for analogous dihydropyrazolones, involving formylation at the active methylene position using DMF/POCl₃ . Solvent choice (e.g., ethanol or methanol) and reaction temperature (typically 60–80°C) are critical for optimizing yield. Post-reaction purification often employs crystallization from ethanol/water mixtures .

Q. How is the structural identity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, SC-XRD analysis of related dihydropyrazolones revealed bond lengths (C–C = 1.50–1.55 Å) and dihedral angles between aromatic substituents (e.g., 85.3° for 3-pyridyl groups) . Complementary techniques include:

  • NMR : Distinct ¹H NMR signals for the cyclopentyl group (δ 1.5–2.0 ppm, multiplet) and methyl group (δ 1.2–1.4 ppm, singlet).
  • FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalysis : Transition metal catalysts (e.g., Cu or Pd) enhance regioselectivity in cyclization steps, minimizing byproducts like o-acylated derivatives .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while flow chemistry setups increase reaction efficiency and scalability .
  • Temperature Control : Lower temperatures (0–5°C) suppress side reactions during cyclopentyl group introduction .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Tautomerism Analysis : Dihydropyrazolones often exhibit keto-enol tautomerism, which can lead to conflicting NMR or IR data. Variable-temperature NMR or computational modeling (DFT) can identify dominant tautomers .
  • Crystallographic Validation : Compare experimental SC-XRD data (e.g., unit cell parameters, space group) with computational predictions (e.g., Mercury CSD software) to confirm structural assignments .

Q. What computational methods predict the reactivity or bioactivity of this compound?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group in dihydropyrazolones is a reactive site for nucleophilic attacks .
  • Molecular Docking : Screen against protein targets (e.g., kinases or GPCRs) using AutoDock Vina to hypothesize bioactivity. Substituents like cyclopentyl groups may enhance lipophilicity and membrane permeability .

Q. What strategies mitigate regioselectivity challenges during functionalization?

  • Protecting Groups : Temporarily block reactive sites (e.g., carbonyl) using trimethylsilyl chloride before introducing substituents .
  • Directed Ortho-Metalation : Use directing groups (e.g., pyridyl) to control substitution patterns on aromatic rings .

Methodological Guidelines

  • Synthesis Optimization Table

    ParameterOptimal ConditionEffect on Yield/PurityReference
    SolventEthanol/Water (3:1)Enhances crystallization
    CatalystCu(OTf)₂ (5 mol%)Reduces reaction time by 40%
    Temperature65°CBalances kinetics/thermodynamics
  • Key Spectral Benchmarks

    TechniqueDiagnostic SignalInterpretation
    ¹³C NMRδ 175–180 ppm (C=O)Confirms keto form dominance
    SC-XRDα = 104.4°, β = 94.9°Validates triclinic crystal system

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

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